molecular formula C12H15NO3 B1376705 6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1342675-19-7

6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1376705
CAS RN: 1342675-19-7
M. Wt: 221.25 g/mol
InChI Key: HPGVNQSYTFVGDG-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (also referred to as DHQC) is an organic compound that has been studied extensively in recent years due to its diverse range of applications in the scientific research field. DHQC is a highly versatile compound that can be used for a variety of purposes, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound and its derivatives, like 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, are synthesized through reactions involving acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. Ab initio quantum-chemical calculations have been used to propose the mechanism of their formation (Rudenko et al., 2012).
  • Molecular and Crystal Structures : The molecular and crystal structures of certain derivatives, like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been established using X-ray structural analysis. This provides insights into their spatial structure and potential applications (Rudenko et al., 2013).

Pharmacological Applications

  • Antitubercular Properties : Investigations into the antitubercular properties of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid have been conducted. These studies focus on their structure, 1H NMR spectra, and spatial structure (Ukrainets et al., 2006).
  • Myorelaxant Activity : Research on 7-substituted hexahydroquinoline derivatives, including those structurally related to 6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, has demonstrated myorelaxant activities. This suggests potential applications in smooth muscle relaxation and related therapeutic areas (Gündüz et al., 2008).

properties

IUPAC Name

6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2)4-3-9-7(6-12)5-8(11(15)16)10(14)13-9/h5H,3-4,6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVNQSYTFVGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C=C(C(=O)N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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